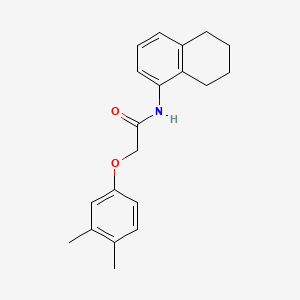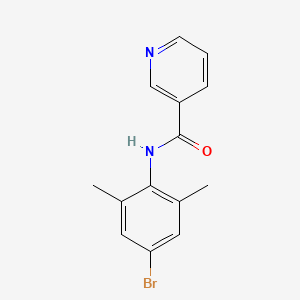
N-(4-bromo-2,6-dimethylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)nicotinamide, also known as BML-210, is a small molecule inhibitor of the transcription factor NF-κB. This molecule has been found to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)nicotinamide involves the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of the immune system and is involved in the regulation of a variety of cellular processes, including cell proliferation, survival, and inflammation. By inhibiting NF-κB, N-(4-bromo-2,6-dimethylphenyl)nicotinamide can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth and proliferation of cancer cells, and suppress the activity of autoreactive T cells.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)nicotinamide has been found to have a variety of biochemical and physiological effects. In cancer, it has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory disorders, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to inflamed tissues. In autoimmune diseases, it has been found to suppress the activity of autoreactive T cells and reduce the production of autoantibodies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2,6-dimethylphenyl)nicotinamide in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes without the potential confounding effects of other signaling pathways. One limitation of using N-(4-bromo-2,6-dimethylphenyl)nicotinamide in lab experiments is its potential toxicity. High concentrations of N-(4-bromo-2,6-dimethylphenyl)nicotinamide can be cytotoxic, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)nicotinamide. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-(4-bromo-2,6-dimethylphenyl)nicotinamide in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of N-(4-bromo-2,6-dimethylphenyl)nicotinamide in combination with other drugs or therapies may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,6-dimethylphenyl)nicotinamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-bromo-2,6-dimethylaniline with acetic anhydride to form 4-bromo-2,6-dimethylacetanilide. This is followed by the reaction of 4-bromo-2,6-dimethylacetanilide with methyl iodide to form 4-bromo-2,6-dimethyl-N-methylaniline. The final step involves the reaction of 4-bromo-2,6-dimethyl-N-methylaniline with nicotinoyl chloride to form N-(4-bromo-2,6-dimethylphenyl)nicotinamide.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer, it has been found to inhibit the growth and proliferation of cancer cells by suppressing the NF-κB signaling pathway. In inflammatory disorders, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune diseases, it has been found to suppress the activity of autoreactive T cells.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-6-12(15)7-10(2)13(9)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEGUAGFNDVMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=CC=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

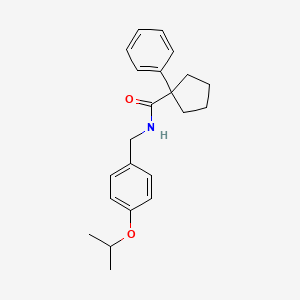
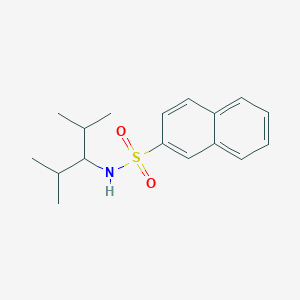
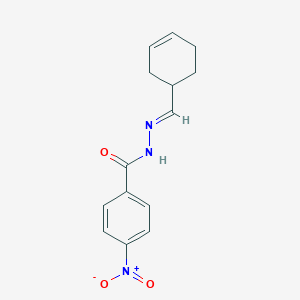
![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)
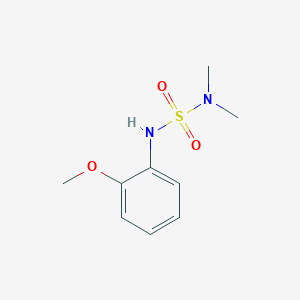
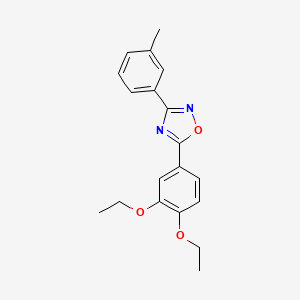
![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)
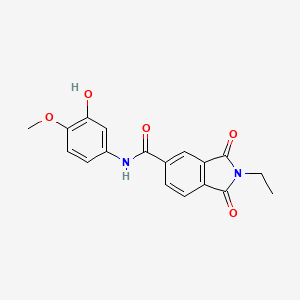
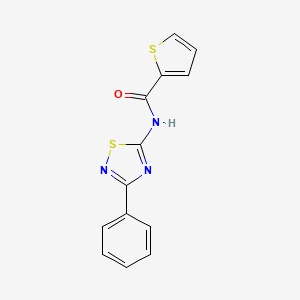
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)
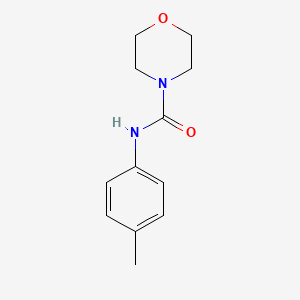
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)
